molecular formula C7H6BrClO2S B3261685 4-bromo-1-chloro-2-methanesulfonylbenzene CAS No. 346729-65-5

4-bromo-1-chloro-2-methanesulfonylbenzene

Cat. No.: B3261685
CAS No.: 346729-65-5
M. Wt: 269.54 g/mol
InChI Key: YHAJNZXMJKNKCN-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-methanesulfonylbenzene is an organic compound with the molecular formula C7H6BrClO2S. It is a derivative of benzene, substituted with bromine, chlorine, and a methanesulfonyl group. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-bromo-1-chloro-2-methanesulfonylbenzene involves the oxidation of (4-bromo-2-chlorophenyl)(methyl)sulfane using oxone in a mixture of methanol and water at 40°C. The reaction mixture is then concentrated, extracted with ethyl acetate, and purified by silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as oxidation and purification processes that can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-2-methanesulfonylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The methanesulfonyl group can be further oxidized under specific conditions.

Common Reagents and Conditions

Major Products

The major product of the oxidation reaction is this compound itself, which can be further used in various chemical syntheses.

Scientific Research Applications

4-Bromo-1-chloro-2-methanesulfonylbenzene is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biochemical pathways involving sulfonyl compounds.

    Medicine: Exploration of its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-1-chloro-2-methanesulfonylbenzene involves its reactivity with various nucleophiles and oxidizing agents. The methanesulfonyl group is a key functional group that participates in these reactions, facilitating the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-chloro-2-methanesulfonylbenzene is unique due to the presence of both bromine and chlorine atoms along with the methanesulfonyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-1-chloro-2-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAJNZXMJKNKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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